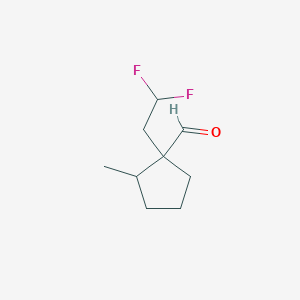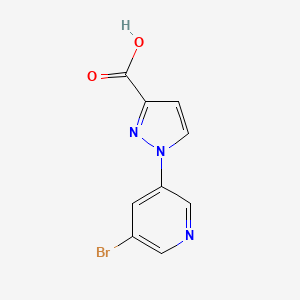
1-(5-bromopyridin-3-yl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromopyridin-3-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
The synthesis of 1-(5-bromopyridin-3-yl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Iodination: The 5-bromo-1H-pyrazolo[3,4-b]pyridine is iodized using N-iodosuccinimide (NIS) to obtain an intermediate.
Protection: The NH group of the intermediate is protected using PMB-Cl (para-methoxybenzyl chloride) to produce a key intermediate.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(5-Bromopyridin-3-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(5-Bromopyridin-3-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including potential anticancer and antidiabetic agents.
Biological Studies: The compound and its derivatives are studied for their effects on neural stem cell differentiation and neurotransmitter systems.
Material Science: It is investigated for its role in the synthesis of complex molecular structures used in catalysis and optoelectronic devices.
Environmental Studies: Its derivatives are explored as corrosion inhibitors, providing environmentally friendly alternatives for protecting metals.
Mécanisme D'action
The mechanism of action of 1-(5-bromopyridin-3-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used .
Comparaison Avec Des Composés Similaires
1-(5-Bromopyridin-3-yl)-1H-pyrazole-3-carboxylic acid can be compared with similar compounds such as:
1-(4-(5-Bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea: This compound is studied for its potential in treating type II diabetes mellitus.
Pyrazolo[3,4-b]pyridine Derivatives: These derivatives are evaluated for their activity as TRK inhibitors, showing potential in cancer treatment.
Thiazole-linked Pyrazole Analogues: These compounds are synthesized for their versatile applications in medicinal chemistry and material science.
The uniqueness of this compound lies in its specific structure, which allows for diverse modifications and applications in various fields of research.
Propriétés
Numéro CAS |
1696238-76-2 |
|---|---|
Formule moléculaire |
C9H6BrN3O2 |
Poids moléculaire |
268.07 g/mol |
Nom IUPAC |
1-(5-bromopyridin-3-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-3-7(5-11-4-6)13-2-1-8(12-13)9(14)15/h1-5H,(H,14,15) |
Clé InChI |
QSIHIAXCSMCZLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1C(=O)O)C2=CC(=CN=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


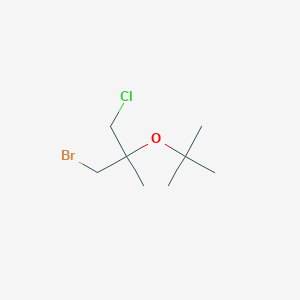

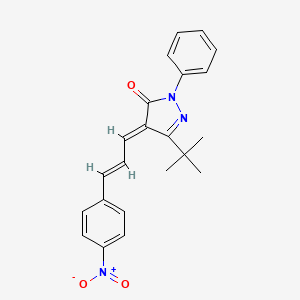

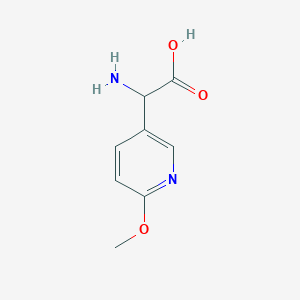
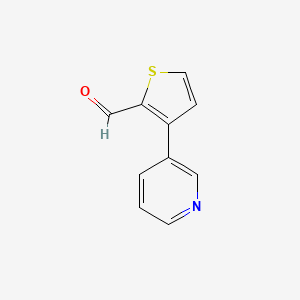

![4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B13067576.png)
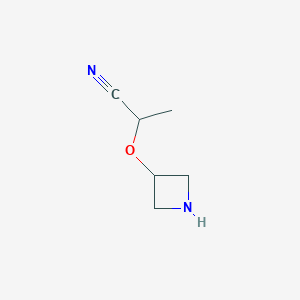

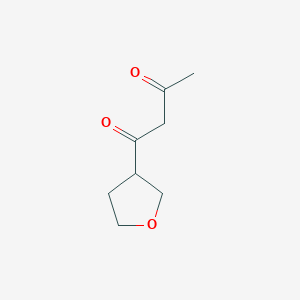
![4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13067604.png)

